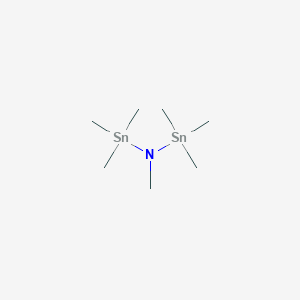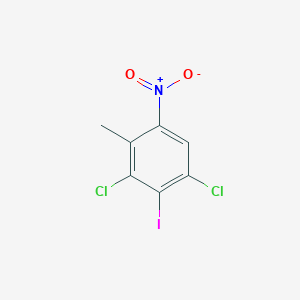
1,3-Dichloro-2-iodo-4-methyl-5-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dichloro-2-iodo-4-methyl-5-nitrobenzene is an organic compound with the molecular formula C₇H₄Cl₂INO₂ It is a derivative of benzene, characterized by the presence of chlorine, iodine, methyl, and nitro groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-2-iodo-4-methyl-5-nitrobenzene typically involves multiple steps, including halogenation, nitration, and iodination of a benzene derivative. One common method involves the following steps:
Halogenation: Chlorination of a methyl-substituted benzene derivative to introduce chlorine atoms at the 1 and 3 positions.
Nitration: Nitration of the chlorinated compound to introduce a nitro group at the 5 position.
Iodination: Iodination of the nitrated compound to introduce an iodine atom at the 2 position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dichloro-2-iodo-4-methyl-5-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine, iodine, and nitro groups can participate in nucleophilic or electrophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a palladium catalyst or tin(II) chloride in hydrochloric acid can be used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different halogen atoms or functional groups.
Reduction Reactions: The major product is the corresponding amine derivative.
Oxidation Reactions: The major product is the corresponding carboxylic acid derivative.
Aplicaciones Científicas De Investigación
1,3-Dichloro-2-iodo-4-methyl-5-nitrobenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-Dichloro-2-iodo-4-methyl-5-nitrobenzene involves its interaction with various molecular targets and pathways. The presence of multiple functional groups allows it to participate in diverse chemical reactions, influencing its reactivity and interactions with other molecules. The nitro group, for example, can undergo reduction to form reactive intermediates that may interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Dichloro-2-methyl-5-nitrobenzene
- 1,3-Dichloro-2-iodo-5-nitrobenzene
- 1,3-Dibromo-2-iodo-4-methyl-5-nitrobenzene
Uniqueness
1,3-Dichloro-2-iodo-4-methyl-5-nitrobenzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both chlorine and iodine atoms, along with the nitro and methyl groups, allows for a wide range of chemical transformations and applications that may not be possible with other similar compounds.
Propiedades
Fórmula molecular |
C7H4Cl2INO2 |
|---|---|
Peso molecular |
331.92 g/mol |
Nombre IUPAC |
1,3-dichloro-2-iodo-4-methyl-5-nitrobenzene |
InChI |
InChI=1S/C7H4Cl2INO2/c1-3-5(11(12)13)2-4(8)7(10)6(3)9/h2H,1H3 |
Clave InChI |
OAUDPZGZOZNUIK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1[N+](=O)[O-])Cl)I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


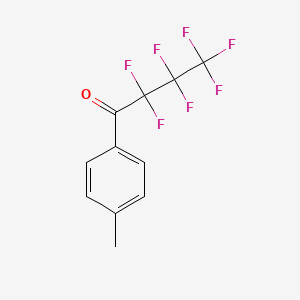
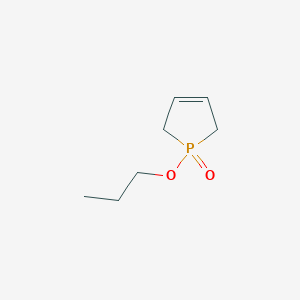
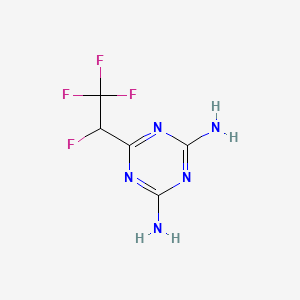
![13h-Indeno[1,2-c]phenanthrene](/img/structure/B14745940.png)
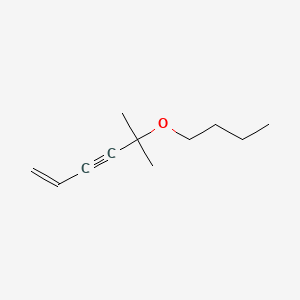
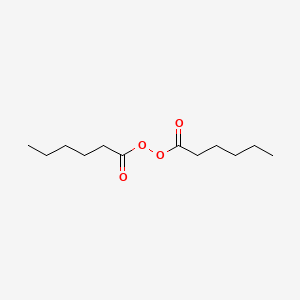
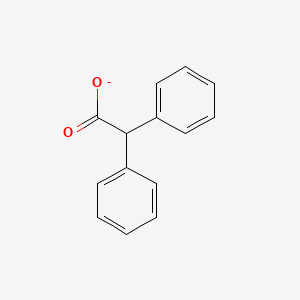

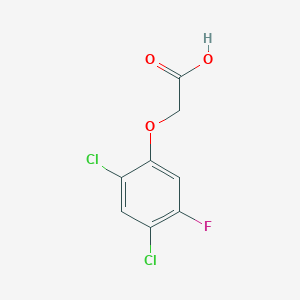
![1,1'-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]bis(4-chlorobenzene)](/img/structure/B14745977.png)
